molecular formula C7H8N2O2 B6357710 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid CAS No. 1369379-64-5

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

Cat. No. B6357710
CAS RN: 1369379-64-5
M. Wt: 152.15 g/mol
InChI Key: VYVLNIZDARWJHJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a chemical compound with the linear formula C7H8N2O2 . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .


Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid starts from readily available aminocarbonyl compounds. The Marckwald reaction is used for the preparation of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles . The two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities .


Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, C6H8N2, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .


Chemical Reactions Analysis

The further reactions of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid with various electrophiles were studied, giving previously unknown functionalized derivatives . The reaction with silylformamidine that exists in an equilibrium with its carbenic form afforded C-silyl derivative .

Scientific Research Applications

Drug Discovery and Development

The core structure of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a valuable scaffold in medicinal chemistry. It’s often used as a building block for the synthesis of potential pharmacologically active molecules. Its derivatives have been explored for their potential to inhibit various biological targets, which is crucial in the early stages of drug discovery .

Anticancer Research

In the field of oncology, derivatives of this compound have been studied for their anti-proliferative properties against cancer cell lines. The ability to modulate cell growth makes it a candidate for further investigation as a chemotherapeutic agent .

Antimicrobial Activity

The imidazole ring present in this compound is known for its antimicrobial properties. Researchers have synthesized derivatives of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid to test against various bacterial and fungal strains, contributing to the development of new antibiotics .

Neurological Disorders

Compounds based on the pyrrolo[1,2-c]imidazole framework have been evaluated for their potential therapeutic effects on neurological disorders. They are being assessed for neuroprotective properties that could be beneficial in treating diseases like Alzheimer’s and Parkinson’s .

Agricultural Chemistry

In agriculture, the derivatives of this compound are being explored for their use as pesticides. Their ability to interfere with the life cycle of pests without harming crops makes them an attractive option for protecting agricultural produce .

Material Science

The unique chemical structure of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid allows for its use in material science, particularly in the synthesis of organic compounds that can serve as conductive materials or as part of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-1-2-9-4-8-3-6(5)9/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVLNIZDARWJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 3
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 4
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 5
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 6
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

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